molecular formula C17H15N3O5S B6550688 methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040655-68-2

methyl 3-({[(furan-2-yl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550688
CAS No.: 1040655-68-2
M. Wt: 373.4 g/mol
InChI Key: XRPYYSCKRUGYQE-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a furan ring, carbamoyl group, methyl groups, a tetrahydroquinazoline ring, and a carboxylate group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Carbamoyl group is a functional group derived from carbamic acid and has the formula NH2CO . Tetrahydroquinazoline is a type of organic compound classified as a heterocyclic compound. The structure consists of a benzene ring fused to a piperazine .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and tetrahydroquinazoline ring would contribute to the rigidity of the molecule, while the carbamoyl and carboxylate groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl and carboxylate groups could make the compound polar and potentially soluble in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity .

Properties

IUPAC Name

methyl 3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-16(23)10-4-5-12-13(7-10)19-17(26)20(15(12)22)9-14(21)18-8-11-3-2-6-25-11/h2-7H,8-9H2,1H3,(H,18,21)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPYYSCKRUGYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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